molecular formula C16H16N4O5S B2385873 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 825610-75-1

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B2385873
CAS No.: 825610-75-1
M. Wt: 376.39
InChI Key: HZNOVEPWWFZISN-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide features a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and a sulfanylacetamide moiety at the 2-position. The acetamide nitrogen is further substituted with a 5-methylisoxazolyl group. This structure combines electron-rich aromatic systems (dimethoxy groups) with heterocyclic motifs (oxadiazole and isoxazole), which are known to enhance biological activity and metabolic stability in pharmaceuticals .

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-9-6-13(20-25-9)17-14(21)8-26-16-19-18-15(24-16)10-4-5-11(22-2)12(7-10)23-3/h4-7H,8H2,1-3H3,(H,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNOVEPWWFZISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The sulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the isoxazole ring is formed through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy groups could yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as cancer or infectious diseases.

    Industry: Its properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

Table 1: Comparison of Aryl-Substituted Oxadiazole Derivatives
Compound Name Aryl Substituent Acetamide Substituent Molecular Weight Key Biological Activity Reference
Target Compound 3,4-Dimethoxyphenyl 5-Methylisoxazol-3-yl ~403.4* Not explicitly reported N/A
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 4-Methoxyphenyl 5-Methylisoxazol-3-yl 373.4 Antimicrobial (potential)
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3,4,5-Trimethoxyphenyl Phenyl ~429.4 Antibacterial, Antifungal
2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides Phenyl Varied alkyl/aryl groups 280–350 Antimicrobial, Hemolytic
N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 2-Methylfuran-3-yl 5-Chloro-2,4-dimethoxyphenyl ~451.9 Not reported

*Estimated based on structural similarity.

Key Observations:

  • Electron-Donating Groups: The 3,4-dimethoxy and 3,4,5-trimethoxy substituents enhance lipophilicity and membrane permeability compared to unsubstituted phenyl or furyl groups .
  • Isoxazole vs. Phenyl Acetamide: The 5-methylisoxazolyl group (target compound) may improve metabolic stability over bulkier aryl substituents due to reduced steric hindrance .

Heterocyclic Core Modifications

Table 2: Comparison of Heterocyclic Backbone Variations
Compound Name Core Structure Acetamide Substituent Molecular Weight Notable Properties Reference
Target Compound 1,3,4-Oxadiazole 5-Methylisoxazol-3-yl ~403.4 High polarity (oxygen atom) N/A
N-(5-Methyl-3-Isoxazolyl)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 1,3,4-Thiadiazole 5-Methylisoxazol-3-yl 270.3 Increased sulfur electronegativity

Key Observations:

  • Oxadiazole vs.

Acetamide Nitrogen Substitutions

  • 5-Methylisoxazolyl Group (Target Compound): Offers a compact, nitrogen-rich heterocycle that may enhance solubility and target specificity compared to substituted phenyl groups (e.g., 5-chloro-2-methoxyphenyl in ) .
  • N-Phenyl Derivatives: Bulkier aryl groups (e.g., 3,4,5-trimethoxyphenyl) may improve antimicrobial activity but increase cytotoxicity risks .

Physicochemical Properties

  • Molecular Weight: ~403.4 g/mol, within the acceptable range for oral bioavailability (Rule of Five compliance likely).

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide (C16H16N4O5S) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects based on diverse research findings.

  • Chemical Formula : C16H16N4O5S
  • Molecular Weight : 376.38704 g/mol
  • IUPAC Name : this compound
  • SMILES : COc1ccc(cc1OC)c2nnc(SC(C)C(=O)N(C)C)o2

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study comparing various oxadiazole derivatives found that compounds with similar structural features to this compound showed enhanced activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida spp. .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CCandida albicans32 µg/mL

The presence of the methoxy groups and the oxadiazole ring structure is hypothesized to enhance the interaction with microbial membranes, thereby increasing their efficacy .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that certain derivatives of oxadiazoles can exhibit varying levels of toxicity towards different cell lines. For instance, compounds similar to our target compound were tested on L929 cells and showed that at specific concentrations (100 µM), they could significantly reduce cell viability .

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Cell Viability (%)
Compound D10045
Compound E20030
Control (untreated)-100

These findings suggest a structure-dependent cytotoxic effect where modifications in the molecular structure lead to varying degrees of cellular impact .

The antimicrobial mechanism is thought to involve the disruption of bacterial biofilms and interference with gene transcription related to biofilm formation. The presence of specific functional groups like -N=CO in the structure has been linked to these activities .

Case Studies and Research Findings

Several studies have focused on the biological activities of oxadiazole derivatives:

  • Study on Antimicrobial Efficacy :
    A literature review highlighted that oxadiazole derivatives consistently demonstrated broad-spectrum antimicrobial activity. Compounds with acetyl substitutions were particularly effective against resistant strains such as MRSA .
  • Cytotoxicity Assessment :
    In a cytotoxicity study involving various cell lines (L929 and A549), some oxadiazole derivatives exhibited significant stimulation of cell viability at lower concentrations while others led to increased toxicity at higher concentrations .

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